molecular formula C16H18N2OS B1270588 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83822-35-9

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1270588
CAS RN: 83822-35-9
M. Wt: 286.4 g/mol
InChI Key: SGILTGZRNIXPNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, involving reactions with different organic reagents. The synthesis procedures were characterized by spectroscopic data (IR, 1H NMR, MS) and elemental analysis, highlighting the versatility and reactivity of the core structure for generating novel compounds with potential biological activities (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene-3-carboxamide derivatives has been elucidated through various spectroscopic techniques, demonstrating the presence of antibacterial and antifungal activities. The studies reveal the significance of the m-toluidine and p-toluidine rings' orientation in relation to the thiophene ring, affecting the compounds' biological activities (Vasu et al., 2005).

Chemical Reactions and Properties

The compound undergoes a variety of chemical reactions, leading to the formation of diverse biologically active derivatives. For instance, its reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters yield compounds with unique structural features and potential pharmacological activities (Youssef, 2009).

Physical Properties Analysis

The physical properties, including the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been studied. This analysis reveals the compound's stabilization through intra- and intermolecular hydrogen bonds, which could influence its reactivity and interaction with biological targets (Vasu et al., 2004).

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Biological Activities : Derivatives of 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit notable antibacterial and antifungal activities. These activities are linked to the structural orientation of the m-toluidine and p-toluidine rings in the compounds (Vasu et al., 2005).

Pharmacological Properties

  • Cytostatic, Antitubercular, and Anti-Inflammatory Effects : Azomethine derivatives of this compound have been predicted to show cytostatic, antitubercular, and anti-inflammatory activities. This highlights its potential in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : Novel thiophene derivatives synthesized from this compound showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, presenting a promising avenue for further pharmaceutical exploration (Amr et al., 2010).

Chemical Synthesis and Analysis

  • Synthesis and Chemical Properties : Studies on the synthesis and chemical properties of this compound and its derivatives have been conducted, focusing on transformations involving the amino and carbonyl/nitrile groups. These studies are significant for developing new pharmaceutical compounds (Pokhodylo et al., 2010).

Antitumor Activity

  • Antitumor Effects : Certain derivatives of this compound have demonstrated significant antitumor effects, indicating their potential as effective anti-cancer agents (Ostapiuk et al., 2017).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : This compound has been utilized in the synthesis of various heterocyclic compounds, further expanding its applicability in chemical and pharmaceutical research (Vasylyev et al., 1999).

Mechanism of Action

Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths. Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .

properties

IUPAC Name

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9H,2-5,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGILTGZRNIXPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140945
Record name 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

83822-35-9
Record name 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83822-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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